molecular formula C19H21NO4 B2572262 4-{[(2-Isopropyl-5-methylphenoxy)acetyl]amino}benzoic acid CAS No. 308298-80-8

4-{[(2-Isopropyl-5-methylphenoxy)acetyl]amino}benzoic acid

Cat. No. B2572262
CAS RN: 308298-80-8
M. Wt: 327.38
InChI Key: XOSYEAWJNJBWIF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-{[(2-Isopropyl-5-methylphenoxy)acetyl]amino}benzoic acid” is represented by the linear formula C19H22N2O3 . The molecular weight of the compound is 326.399 .

Scientific Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of similar structural motifs to 4-{[(2-Isopropyl-5-methylphenoxy)acetyl]amino}benzoic acid have been explored for their potential as receptor antagonists and inhibitors. For instance, heteroaryl sulfonamides derived from structural analogs have shown promising EP1 receptor selective antagonist activity. These compounds have undergone optimization for enhanced activity and reduced inhibitory impact on hepatic cytochrome P450 isozymes, highlighting their potential in therapeutic applications (Naganawa et al., 2006; Naganawa et al., 2006).

Material Science Applications

In material science, the photodecomposition of chlorobenzoic acids, related to 4-{[(2-Isopropyl-5-methylphenoxy)acetyl]amino}benzoic acid, under ultraviolet irradiation has been investigated. This study reveals the potential of such compounds in environmental chemistry, particularly in the degradation of persistent organic pollutants (Crosby & Leitis, 1969).

Safety And Hazards

Sigma-Aldrich provides “4-{[(2-Isopropyl-5-methylphenoxy)acetyl]amino}benzoic acid” as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

4-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-12(2)16-9-4-13(3)10-17(16)24-11-18(21)20-15-7-5-14(6-8-15)19(22)23/h4-10,12H,11H2,1-3H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSYEAWJNJBWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(2-Isopropyl-5-methylphenoxy)acetamido)benzoic acid

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